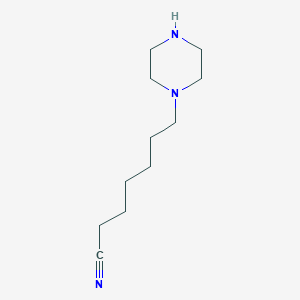
4-(DODECANOYLOXY)BENZOIC ACID
Overview
Description
4-(Dodecanoyloxy)benzoic acid, also known as para-dodecanoyloxybenzoic acid, is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a dodecanoyloxy group at the para position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dodecanoyloxy)benzoic acid can be synthesized through a one-pot methodology. In this process, benzoic acid is allowed to react with dodecanoyl chloride in the presence of a catalytic amount of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in a dry dichloromethane (DCM) solvent at room temperature . The reaction proceeds with stirring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
4-(Dodecanoyloxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dodecanoyloxy group into other functional groups.
Substitution: The benzoic acid core allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions can oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Dodecanoyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystal compounds and other organic materials.
Biology: The compound’s unique structure makes it useful in studying biological membranes and lipid interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(dodecanoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The dodecanoyloxy group can interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the benzoic acid core can participate in various biochemical reactions, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzoic acid: This compound has a similar structure but with a dodecyloxy group instead of a dodecanoyloxy group.
Benzoic acid derivatives: Other derivatives of benzoic acid, such as 4-nitrobenzoic acid and 4-hydroxybenzoic acid, share similar chemical properties but differ in their functional groups and applications.
Uniqueness
4-(Dodecanoyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form liquid crystal phases and interact with lipid membranes sets it apart from other benzoic acid derivatives .
Properties
IUPAC Name |
4-dodecanoyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIYCDGSKTGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464551 | |
| Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-30-5 | |
| Record name | Benzoic acid, 4-[(1-oxododecyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


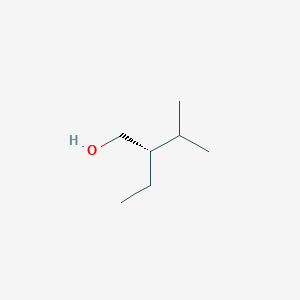
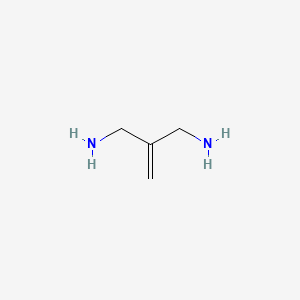

![(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid](/img/structure/B3053790.png)
![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)
![dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone](/img/structure/B3053793.png)

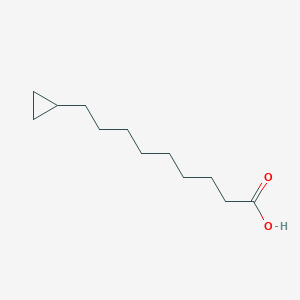
![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)
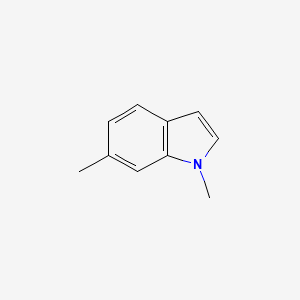
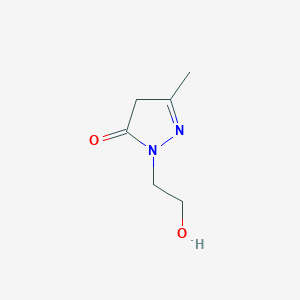
![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)

